molecular formula C23H26N4O4S B2631459 (3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone CAS No. 2309600-23-3

(3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

Cat. No. B2631459
CAS RN: 2309600-23-3
M. Wt: 454.55
InChI Key: MDIOOFHPFMASPB-UHFFFAOYSA-N
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Description

The compound is a novel small molecule that was identified in efforts to discover inhibitors for G-protein-coupled receptor kinase (GRK)-2 and -5 . It is based on a class of compounds with a 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine structure .


Synthesis Analysis

The compound was identified through a high throughput screening campaign . The parent benzoxazole scaffolds were structurally modified by introducing substituents on the phenyl, which displayed potent inhibitory activities toward GRK-2 and -5 .

Scientific Research Applications

G-Protein-Coupled Receptor Kinase (GRK) Inhibition

The compound has shown promise as a selective inhibitor of GRK-2 and GRK-5, which are emerging therapeutic targets for cardiovascular disease treatment . These kinases play crucial roles in regulating G-protein-coupled receptor (GPCR) signaling, and inhibiting them can modulate cellular responses. Structural modifications of the parent benzoxazole scaffold led to potent inhibitory activities against GRK-2 and GRK-5.

Anxiolytic Properties

Benzo[d]imidazo[2,1-b]thiazoles, structurally related to the compound, have been reported as potent non-sedative anxiolytics . While this specific compound hasn’t been directly studied for anxiolytic effects, its structural similarity suggests potential in this area.

Anticancer Activity

The compound’s benzoxazole moiety aligns with powerful anticancer agents . Further investigations are warranted to explore its specific mechanisms and potential applications in cancer therapy.

PET Imaging Probe for Alzheimer’s Disease

Benzo[d]imidazo[2,1-b]thiazoles have been used as PET imaging probes for β-amyloid plaques in Alzheimer’s patients’ brains . Although not directly studied, the compound’s structural features may contribute to similar imaging applications.

Antimicrobial Properties

Benzoxazoles exhibit antimicrobial activity . Presence of electron-withdrawing groups can enhance activity against various pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and Aspergillus niger.

Treatment of Interval Loss of Nerve Function

While not extensively explored, benzo[d]oxazole derivatives have been used to treat interval loss of nerve function . Further research is needed to elucidate their potential in nerve regeneration and repair.

Mechanism of Action

Target of Action

The primary targets of (3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These receptors are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

(3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone interacts with its targets, GRK-2 and -5, by inhibiting their activities . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .

Biochemical Pathways

The inhibition of GRK-2 and -5 by (3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone affects the G protein-coupled receptor signaling pathway . This pathway plays a crucial role in various physiological processes, including cardiovascular function .

Pharmacokinetics

The compound’s interaction with its targets suggests that it has sufficient bioavailability to exert its inhibitory effects .

Result of Action

The result of the action of (3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone is the inhibition of GRK-2 and -5 . This inhibition can potentially lead to therapeutic effects in the treatment of cardiovascular disease .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name

[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c28-23(21-17-6-3-8-18(17)25-27(21)16-10-12-32(29,30)14-16)26-11-4-5-15(13-26)22-24-19-7-1-2-9-20(19)31-22/h1-2,7,9,15-16H,3-6,8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIOOFHPFMASPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)C5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

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